molecular formula C14H9ClN2O5 B6141596 2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid

2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid

Cat. No.: B6141596
M. Wt: 320.68 g/mol
InChI Key: BDPWRVRNOLEYQA-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-nitrobenzoyl)amino]benzoic acid is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with chlorine and nitro groups, as well as an amino group attached to another benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions, including the reaction of 2-chloro-5-nitrobenzoyl chloride with an amino group donor under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloro-5-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Various nucleophiles can be used to substitute the chlorine atom.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amines and amides.

  • Substitution: Halides, alcohols, and other functional groups.

Scientific Research Applications

2-[(2-Chloro-5-nitrobenzoyl)amino]benzoic acid has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-5-nitrobenzoyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(2-Chloro-5-nitrobenzoyl)amino]benzoic acid is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • 2-Chloro-5-nitrobenzoic acid: Lacks the amino group.

  • 2-Amino-5-nitrobenzoic acid: Lacks the chlorine atom.

  • 2-Chloro-5-nitrobenzamide: Contains an amide group instead of a carboxylic acid.

These compounds differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-6-5-8(17(21)22)7-10(11)13(18)16-12-4-2-1-3-9(12)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPWRVRNOLEYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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